2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide
Description
2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide is a sulfonamide derivative characterized by a trifluoromethyl-substituted phenyl ring linked to an ethane-sulfonamide backbone. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, which enhances the compound’s metabolic stability and lipophilicity, making it relevant in medicinal chemistry and agrochemical research . Sulfonamides are widely studied for their bioactivity, including enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial properties.
Properties
Molecular Formula |
C9H10F3NO2S |
|---|---|
Molecular Weight |
253.24 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C9H10F3NO2S/c10-9(11,12)8-3-1-7(2-4-8)5-6-16(13,14)15/h1-4H,5-6H2,(H2,13,14,15) |
InChI Key |
KUTSPHSUFSXTIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCS(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide typically involves the reaction of 4-(trifluoromethyl)benzene with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on sulfonamide derivatives and trifluoromethyl-containing analogs listed in , as well as general trends in sulfonamide chemistry.
Structural and Physicochemical Properties
Key Observations :
- Heterocyclic modifications (e.g., pyridine, thiazole) in analogs enhance binding to aromatic amino acid residues in enzymes or receptors, as seen in agrochemical patents.
- Halogenation (e.g., Cl, Br) in related compounds improves target affinity but may increase toxicity risks.
Crystallographic and Computational Insights
- Structural Determination : Tools like SHELXL and SIR97 () are critical for refining crystal structures of sulfonamides. The trifluoromethyl group’s electron density can complicate refinement but is manageable with high-resolution data.
- Graphical Representation : Programs like ORTEP-3 () visualize conformational flexibility, highlighting how the -CF₃ group influences molecular packing in crystals.
Biological Activity
2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide is a sulfonamide compound characterized by a trifluoromethyl group attached to a phenyl ring and a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and cardiovascular diseases.
Chemical Structure and Properties
The chemical structure of 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide enhances its lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications. The presence of the trifluoromethyl group is particularly noteworthy as it influences the compound's interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structures to 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide exhibit significant anticancer activity. For instance, studies have demonstrated that structurally related compounds can inhibit cell viability in various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 3.6 µM to 11.0 µM, indicating potent cytotoxic effects .
Table 1: IC50 Values of Related Compounds in Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 3.6 |
| Compound B | MCF-7 | 5.0 |
| Compound C | HeLa | 11.0 |
These findings suggest that the trifluoromethyl substitution plays a critical role in enhancing the biological activity of sulfonamides against cancer cells.
Cardiovascular Applications
In addition to its anticancer properties, there is evidence that this compound may influence vascular smooth muscle reactivity, suggesting potential therapeutic applications in cardiovascular diseases. The modulation of calcium levels can also affect vascular tone and blood pressure regulation .
Case Studies
Several studies have explored the biological activity of related sulfonamides, providing insights into structure-activity relationships (SAR). For example, a study on a series of trifluoromethylated benzene sulfonamides revealed that modifications at specific positions significantly impacted their potency against various biological targets .
Table 2: Structure-Activity Relationship Data
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Compound D | Two methyl groups on benzene | Moderate anticancer activity |
| Compound E | Simple trifluoromethyl substitution | Antibacterial properties |
| Compound F | Ethane backbone | Enhanced cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
